molecular formula C9H8F2O2 B1610142 2-(2,6-difluorophenyl)propanoic Acid CAS No. 359828-68-5

2-(2,6-difluorophenyl)propanoic Acid

货号: B1610142
CAS 编号: 359828-68-5
分子量: 186.15 g/mol
InChI 键: JEOKHTAAVBOFKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(2,6-difluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(9(12)13)8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOKHTAAVBOFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452536
Record name 2-(2,6-difluorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359828-68-5
Record name 2-(2,6-difluorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-difluorophenyl)propanoic acid
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Pharmacological Mechanisms and Biological Activities

Cellular and Molecular Mechanisms of Action

Gene Expression and Proteomic Analysis

There is currently a lack of specific studies in the scientific literature detailing the effects of 2-(2,6-difluorophenyl)propanoic acid on gene expression or its proteomic profile. However, research into the broader class of non-steroidal anti-inflammatory drugs (NSAIDs), to which this compound belongs, and propionic acid itself, provides some insights.

Propionic acid produced by gut microbiota, for instance, has been shown to influence gene expression in various cell types. Studies on human adipose tissue have demonstrated that propionic acid can downregulate the expression of genes related to inflammation, such as those for Tumor Necrosis Factor-alpha (TNF-α) and macrophage markers (e.g., CD163). nih.gov It also upregulates genes involved in lipogenesis and glucose uptake, including lipoprotein lipase (B570770) (LPL) and glucose transporter 4 (GLUT-4). nih.gov

Furthermore, proteomic analyses have been employed to understand the response of organisms to propionic acid, although these studies are typically in the context of metabolic engineering of bacteria and not the pharmacological action of a phenylpropanoic acid derivative. nih.govnih.gov For NSAIDs, proteomic studies on related compounds like celecoxib (B62257) have identified changes in protein expression that are independent of its primary enzyme target, cyclooxygenase-2 (COX-2), suggesting wider cellular effects. It is plausible that this compound could similarly modulate the expression of genes and proteins involved in inflammatory and metabolic pathways, but dedicated research is required to confirm this.

In Vitro Biological Efficacy Assessments

The primary therapeutic action of 2-arylpropionic acid derivatives is their anti-inflammatory effect. orientjchem.org This activity is largely attributed to the inhibition of prostaglandin (B15479496) synthesis. orientjchem.org Pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6) are key mediators of the inflammatory response. nih.govnih.gov While direct data on this compound is not available, studies on propionic acid have shown it can significantly downregulate the expression of TNF-α in human adipose tissue, indicating a direct anti-inflammatory effect on cytokine expression. nih.gov

Research has explored the potential of various propanoic acid derivatives as anticancer agents. mdpi.com For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to reduce the viability of A549 lung cancer cells and suppress cell migration. mdpi.com However, there are no specific studies published on the antitumor or cytotoxic activities of this compound. An article investigating the antitumor activity of a different tin-based compound containing a 2,6-difluorobenzohydroxamate moiety was retracted due to concerns about the integrity of the data presented. nih.govnih.gov Therefore, the potential for this specific compound to act as a cytotoxic agent remains uninvestigated.

The hallmark of the 2-arylpropionic acid class of NSAIDs is their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.orgnih.gov There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while inhibition of COX-1 is associated with some of the common side effects.

In addition to COX inhibition, some NSAIDs and related compounds have been found to inhibit other inflammatory pathway enzymes, such as p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov The p38α MAP kinase is involved in the synthesis of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Some COX-2 inhibitors have been shown to also act as p38 MAP kinase inhibitors. nih.gov

While specific inhibitory concentration (IC50) values for this compound are not available in the literature, it is expected to be a COX inhibitor. The following table provides illustrative data based on activities of other 2-phenylpropionic acid derivatives to demonstrate the typical range of potencies.

Illustrative Enzyme Inhibitory Activity

Target Enzyme Illustrative IC50 (µM) Mechanism of Action
COX-1 10 - 50 Competitive Inhibition
COX-2 1 - 15 Competitive Inhibition
p38α MAP Kinase > 50 (Hypothetical) Potential off-target inhibition

Note: The data in this table is illustrative and not based on experimental results for this compound.

Comparative Pharmacological Evaluation of Enantiomers

2-Arylpropionic acids, including this compound, are chiral molecules due to the stereogenic center at the alpha-carbon of the propionic acid moiety. nih.govbenthamscience.com This results in the existence of two non-superimposable mirror images, known as enantiomers: the (S)-enantiomer and the (R)-enantiomer.

In a non-chiral environment, enantiomers have identical physical and chemical properties. However, within the chiral environment of the body, they often exhibit significant differences in their pharmacological and toxicological profiles. nih.govresearchgate.net For the vast majority of profen drugs, the (S)-enantiomer is the pharmacologically active form, responsible for the inhibition of COX enzymes and thus the therapeutic anti-inflammatory effect. orientjchem.orgfrontiersin.org The (R)-enantiomer is typically much less active or inactive against COX. frontiersin.org

Some profens can undergo a unidirectional metabolic inversion in the body, where the inactive (R)-enantiomer is converted into the active (S)-enantiomer. nih.gov This process is species-dependent and varies between different compounds. The stereospecificity of 2-arylpropionic acids is a critical factor in their pharmacology. While no specific studies have compared the enantiomers of this compound, it is expected to follow this general principle.

Expected Properties of Enantiomers

Enantiomer Expected COX Inhibitory Activity Expected Primary Role
(S)-2-(2,6-difluorophenyl)propanoic acid High Eutomer (Active form)
(R)-2-(2,6-difluorophenyl)propanoic acid Low to None Distomer (Inactive form), may undergo metabolic inversion

Preclinical Pharmacokinetics and Drug Metabolism

Metabolic Pathway Elucidation

Identifying how a drug is metabolized is fundamental to understanding its efficacy and potential for drug-drug interactions. The liver is the primary site of drug metabolism.

The metabolic stability of a compound is assessed to predict its rate of metabolism in the body. This is typically evaluated in vitro using liver subcellular fractions like microsomes or intact liver cells (hepatocytes). researchgate.netthermofisher.comspringernature.com

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. researchgate.net Incubating the compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the determination of the intrinsic clearance by Phase I enzymes. researchgate.netnih.gov

Hepatocytes: Using intact hepatocytes provides a more complete picture of metabolism as they contain both Phase I and Phase II (conjugation) enzymes. thermofisher.comresearchgate.net Suspension or plated hepatocytes from various species, including humans, are used to measure the rate of disappearance of the parent compound over time. thermofisher.comnuvisan.com This allows for the calculation of in vitro half-life and intrinsic clearance. thermofisher.comnuvisan.com

Illustrative Data Table for Metabolic Stability

Table 3: Example In Vitro Metabolic Stability Data
System Parameter Value
Human Liver Microsomes Half-life (min) Data not available
Intrinsic Clearance (µL/min/mg protein) Data not available
Rat Hepatocytes Half-life (min) Data not available
Intrinsic Clearance (µL/min/10^6 cells) Data not available

This table is for illustrative purposes and does not represent actual experimental data for 2-(2,6-difluorophenyl)propanoic acid.

Identification and Characterization of Metabolites (Phase I and Phase II)

The metabolism of xenobiotics like this compound is anticipated to proceed through Phase I and Phase II reactions to facilitate their elimination from the body. For profen-class NSAIDs and their structural relatives, these processes are well-characterized.

Based on data from its analogue, diflunisal (B1670566), the metabolism of this compound is expected to be dominated by Phase II conjugation reactions. Diflunisal is extensively metabolized, with approximately 90% of an administered dose being excreted in the urine as two primary types of soluble glucuronide conjugates. ijclinmedcasereports.com These are an acyl glucuronide and a phenolic glucuronide. ijclinmedcasereports.com It is also noteworthy that diflunisal itself is not metabolized to salicylic (B10762653) acid, and the difluorophenyl ring is chemically stable and does not undergo defluorination. drugbank.com

In addition to glucuronidation, sulfation is another potential Phase II metabolic pathway. Studies on diflunisal have identified a diflunisal sulfate (B86663) metabolite. ijclinmedcasereports.com The formation of these conjugates significantly increases the water solubility of the parent compound, thereby aiding its renal excretion. A minor metabolite, 3-hydroxy diflunisal, has also been detected, suggesting that some limited Phase I oxidation can occur. usask.ca

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Enzymes)

The biotransformation of this compound is likely mediated by specific enzyme systems.

Phase II Enzymes: The primary metabolic route for the analogous compound diflunisal is glucuronidation. ijclinmedcasereports.comdrugbank.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While the specific UGT isoforms responsible for diflunisal's glucuronidation are not definitively identified in the provided literature, it is known that for many NSAIDs, UGT2B7 is a key enzyme in the formation of acyl glucuronides. The formation of both ester (acyl) and ether (phenolic) glucuronides of diflunisal has been shown to be a capacity-limited process in rats. semanticscholar.org

Phase I Enzymes (Cytochrome P450): Although conjugation appears to be the major metabolic pathway, the potential for minor involvement of Cytochrome P450 (CYP450) enzymes in oxidative metabolism exists, as suggested by the identification of a hydroxylated metabolite of diflunisal. usask.ca For many NSAIDs, CYP2C9 and CYP3A4 are the principal CYP isoforms involved in their oxidation. patsnap.com

Prodrug Strategies for Improved Pharmacokinetics

To enhance the pharmacokinetic properties of NSAIDs, various prodrug strategies are often employed. The primary goal is typically to mask the free carboxylic acid group, which can be associated with gastrointestinal irritation. drugbank.com

Common prodrug approaches for NSAIDs that could be applicable to this compound include the formation of:

Esters and Amides: These are common derivatives that temporarily block the carboxylic acid moiety. capes.gov.br For instance, methyl and ethyl esters, as well as amide derivatives of diflunisal, have been synthesized and studied as potential prodrugs. capes.gov.br These derivatives are designed to be stable at acidic pH (like in the stomach) and hydrolyze to release the active parent drug in the systemic circulation. capes.gov.br

1-(Alkoxy or Aroxy)carbonyloxyalkyl Esters: These types of prodrugs of diflunisal have been developed to be stable in aqueous solutions and non-irritant to mucous membranes, making them suitable for various formulations. google.com

Human Serum Albumin (HSA)-based Prodrugs: A novel approach involves designing a prodrug to modulate binding to HSA. For example, an acetyldiflunisal prodrug was created to reduce the strong binding affinity of diflunisal to HSA. nih.gov This strategy aims to increase the unbound fraction of the drug in circulation, potentially allowing for lower doses. nih.gov

In Vivo Pharmacokinetic Characterization in Preclinical Species

The in vivo pharmacokinetic profile of a drug candidate is assessed in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Dose-Dependent Pharmacokinetics

The pharmacokinetics of the related compound diflunisal have been shown to be dose-dependent in both preclinical species and humans. semanticscholar.orgnih.gov This non-linearity is a result of the saturation of metabolic pathways, specifically the formation of glucuronide conjugates. semanticscholar.org

In rats, the intrinsic clearance of unbound diflunisal decreased as the concentration increased, which is a hallmark of saturable metabolism. semanticscholar.org Furthermore, the time to reach steady-state plasma levels with diflunisal varies with the dose; a lower dose regimen reaches steady-state faster than a higher dose regimen. nih.gov This concentration-dependent pharmacokinetic behavior means that a simple doubling of the dose can result in a more than proportional increase in the systemic exposure to the drug. nih.gov

Table 1: Dose-Dependent Pharmacokinetic Observations for Diflunisal

Feature Observation Implication
Metabolism Saturation of glucuronidation pathways (both acyl and phenolic). semanticscholar.org Clearance decreases with increasing dose, leading to non-proportional increases in plasma concentration.
Protein Binding Saturable plasma protein binding. semanticscholar.org The fraction of unbound (active) drug increases with higher concentrations.

| Steady State | Time to reach steady state is dose-dependent. nih.gov | Higher doses require a longer time to achieve a stable plasma concentration. |

This table is based on descriptive data for the related compound diflunisal.

In Vitro-In Vivo Correlation (IVIVC) Studies

An In Vitro-In Vivo Correlation (IVIVC) aims to establish a predictive relationship between in vitro properties (like drug dissolution) and in vivo pharmacokinetic data. For drugs primarily eliminated by glucuronidation, establishing a strong IVIVC can be challenging.

Studies on various drugs that undergo extensive glucuronidation have shown that predictions of in vivo hepatic clearance based on in vitro data from liver microsomes often result in an underestimation of the actual clearance. nih.govresearchgate.net This discrepancy can be attributed to several factors, including the complexities of UGT enzyme kinetics and the differences between in vitro assay conditions and the in vivo physiological environment. researchgate.net While specific IVIVC studies for this compound or diflunisal are not detailed in the available literature, the development of such a correlation would be a crucial step in its pharmaceutical development to ensure batch-to-batch consistency and to support certain formulation changes without the need for further in vivo studies. ku.dk

Species-Specific Differences in Pharmacokinetic Profiles

Significant interspecies variations in the pharmacokinetics of drugs are common and are a critical consideration in preclinical development. researchgate.net These differences can arise from variations in drug absorption, distribution, metabolism, and excretion across species. researchgate.net

For diflunisal, preclinical studies in rats and dogs have revealed some species-specific differences. For instance, oral subacute toxicity studies showed that diflunisal produced intestinal lesions in the small bowel of rats, a finding that was not observed in dogs. google.com This suggests potential differences in the gastrointestinal handling or metabolism of the drug between these species. The oral lethal dose 50 (LD50) also varies across species, being reported as 392 mg/kg in rats, 439 mg/kg in mice, and 603 mg/kg in rabbits, indicating differences in tolerance and disposition at high doses. drugbank.com

Table 2: Comparative Pharmacokinetic and Metabolic Features of Diflunisal in Preclinical Species

Parameter Rat Dog Rabbit Mouse
Oral LD50 392 mg/kg drugbank.com - 603 mg/kg drugbank.com 439 mg/kg drugbank.com
Key Toxicity Finding Intestinal lesions of the small bowel. google.com Absence of intestinal lesions seen in rats. google.com - -

| Metabolism | Saturable ester and ether glucuronidation. semanticscholar.org | - | - | - |

This table is a compilation of available data for the related compound diflunisal from various preclinical studies.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Motifs for Biological Activity

The fundamental framework of 2-(2,6-difluorophenyl)propanoic acid comprises a difluorinated phenyl ring connected to a propanoic acid moiety. Each of these components, along with the molecule's three-dimensional arrangement, plays a critical role in its pharmacological effects.

The propanoic acid group is a quintessential feature of many biologically active arylpropanoic acids. This acidic functional group is often essential for binding to the target protein, typically through ionic interactions or hydrogen bonding with basic amino acid residues in the active site. The carboxylate group, being ionized at physiological pH, can form strong salt bridges, anchoring the molecule in the correct orientation for effective biological action.

Studies on a wide range of arylpropanoic acid derivatives have consistently highlighted the importance of the carboxylic acid moiety for their pharmacological activities. nih.gov Bioisosteric replacement of the carboxylic acid with other acidic groups, such as tetrazoles or acyl sulfonamides, is a common strategy in medicinal chemistry to modulate pharmacokinetic properties while attempting to retain the crucial binding interactions. nih.govnih.gov However, any modification to this group must be carefully considered, as it can significantly impact the compound's affinity and efficacy.

The α-carbon of the propanoic acid moiety in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit markedly different biological activities.

For many arylpropanoic acids, the (S)-enantiomer is predominantly responsible for the desired therapeutic effect. nih.gov For instance, in a study of conformationally restricted S-DABOs, which share the 2,6-difluorophenyl moiety, the (+)-enantiomer was found to be significantly more active than the (-)-enantiomer. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the binding site on the target protein, which can accommodate one enantiomer more favorably than the other. Therefore, the stereochemistry at the α-carbon is a critical factor in determining the pharmacological efficacy of this compound and its derivatives.

Analog Synthesis and Biological Evaluation for SAR

To systematically investigate the SAR of this compound, medicinal chemists synthesize and evaluate a series of analogs with specific structural modifications. This allows for a detailed understanding of how changes to different parts of the molecule impact its biological activity.

While the 2,6-difluoro substitution pattern appears to be highly favorable, exploring other substitutions on the phenyl ring can provide valuable SAR insights. The introduction of different substituents or altering their positions can influence the electronic and steric properties of the aryl ring, thereby affecting its interaction with the target.

Table 1: Hypothetical SAR Data for Aryl Moiety Modifications of 2-(Phenyl)propanoic Acid Derivatives

CompoundR1R2R3R4R5Relative Activity
1 HHHHH1
2 FHHHH5
3 HFHHH3
4 HHFHH2
5 FHFHH15
6 ClHClHH12
7 FFHHH20
8 FHHHF8

This table presents hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.

The data in the hypothetical table illustrates that disubstitution at the 2 and 6 positions with fluorine (Compound 7) results in the highest activity, reinforcing the importance of this specific substitution pattern. Substitution with other halogens like chlorine at these positions (Compound 6) may also confer significant activity.

Modifications at the α-carbon and the carboxylic acid group are critical for fine-tuning the pharmacological profile of the compound.

Introduction of a methyl group at the α-carbon of arylpropanoic acids is a common structural feature that can enhance activity. Further increasing the size of the alkyl group at this position can lead to a decrease in activity, suggesting steric limitations within the binding site. nih.gov

Table 2: Hypothetical SAR Data for α-Carbon and Carboxylic Acid Modifications

CompoundR-COOHRelative Activity
9 (Parent) HOH100
10 CH₃OH150
11 CH₂CH₃OH90
12 CH₃OCH₃ (Ester)10
13 CH₃NH₂ (Amide)5
14 HNHOH (Hydroxamic acid)80

This table presents hypothetical data for illustrative purposes and is not based on actual experimental results for this compound.

The hypothetical data suggests that a methyl group at the α-position (Compound 10) is optimal for activity, while larger substituents are less tolerated (Compound 11). Modification of the carboxylic acid to an ester or amide (Compounds 12 and 13) significantly reduces activity, highlighting the importance of the free carboxylic acid for target interaction. Replacement with a hydroxamic acid (Compound 14), another acidic group, may retain a significant portion of the activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov These models help in predicting the activity of new, unsynthesized compounds and in understanding the molecular properties that are crucial for efficacy. nih.gov

Development of Predictive QSAR Models

The development of a predictive QSAR model is a multi-step process that involves collecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model, and validating its predictive power. nih.gov For classes of compounds like arylpropanoic acids, various machine learning and statistical methods are employed. nih.govmdpi.com

Dataset and Descriptors: A typical QSAR study begins with a series of structurally related compounds, such as phenylpropanoic acid derivatives, and their measured biological activities (e.g., IC₅₀ values for enzyme inhibition). mdpi.comnih.gov For each molecule, a wide range of molecular descriptors are calculated, which quantify various aspects of the chemical structure, including physicochemical, topological, and electronic properties. nih.govnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), or Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the biological activity. nih.govmdpi.commdpi.com For example, a study on oxadiazole-substituted α-isopropoxy phenylpropanoic acids developed a statistically significant 2D-QSAR model using a genetic algorithm-partial least squares (GA-PLS) approach. nih.gov

Validation: The robustness and predictive ability of the developed model are rigorously tested. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (R²pred) are common. mdpi.com A well-validated model for anti-inflammatory compounds might achieve a high cross-validated correlation coefficient (q² > 0.5) and external predictive correlation (R²pred > 0.6). mdpi.com For instance, a predictive QSAR model for anti-thrombotic agents reported a high predictive ability with an external validation value of R²ex = 0.783. nih.gov Such models can then be used to screen virtual libraries of compounds to identify new potential leads. nih.gov

Correlation of Physicochemical Descriptors with Biological Activity

A key outcome of QSAR analysis is the identification of specific physicochemical descriptors that are significantly correlated with the biological activity of the compounds. This provides insight into the mechanism of action. nih.gov The biological activity of a molecule is fundamentally linked to its physicochemical properties, which govern its transport, binding to a receptor, and metabolism. nih.govwpmucdn.com

Key physicochemical descriptors often found to be important in QSAR studies of anti-inflammatory and related compounds include:

Lipophilicity: Usually expressed as logP, this descriptor measures the compound's partitioning between an oily and an aqueous phase. It is critical for membrane permeability and hydrophobic interactions with the target protein. nih.gov For arylpropanoic acids, lipophilicity is a frequently correlated parameter.

Electronic Properties: Descriptors like Mulliken charges, dipole moment, and the energy of molecular orbitals (HOMO/LUMO) describe the electronic aspects of the molecule. nih.gov These are important for electrostatic interactions and hydrogen bonding with the biological target. For example, the presence of electron-withdrawing groups like fluorine atoms in this compound significantly influences the electronic nature of the phenyl ring.

Steric/Topological Descriptors: These parameters relate to the size and shape of the molecule, such as molecular volume, surface area, and various topological indices. researchgate.net They are crucial for ensuring a proper fit of the molecule into the binding site of a target protein. In a QSAR study of phenylpropanoic acid derivatives, descriptors related to atom counts and specific functional groups (e.g., SsOHcount) were found to contribute significantly to the biological activity. nih.gov

A multiple regression analysis might reveal that the variance in biological activity can be explained by a combination of lipophilicity and electronic parameters, indicating that both hydrophobic and electronic interactions are key to the drug's action. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities with Target Receptors/Enzymes

For 2-(2,6-difluorophenyl)propanoic acid, molecular docking could be employed to predict its binding mode and estimate its binding affinity to various biological targets. Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), potential targets could include cyclooxygenase (COX) enzymes. Docking studies could reveal how the difluorophenyl group and the propanoic acid chain fit into the active site of these enzymes.

The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), can be calculated. A lower binding energy generally indicates a more stable protein-ligand complex. For instance, in a hypothetical docking study of this compound against COX-1 and COX-2, the predicted binding affinities could be compared to those of known inhibitors like ketoprofen. nih.govscilit.comresearchgate.net Such studies are crucial for identifying potential lead compounds in drug development. nih.govnih.gov

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities of this compound and a Reference Compound against COX-1 and COX-2.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)
This compoundCOX-1-7.8-8.5
This compoundCOX-2-8.5-9.2
KetoprofenCOX-1-7.5-8.2
KetoprofenCOX-2-8.1-8.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Key Intermolecular Interactions

Beyond predicting binding poses, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. nih.govyoutube.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the carboxylic acid group is a likely candidate for forming hydrogen bonds with amino acid residues in the active site of a target protein. The difluorophenyl ring can engage in hydrophobic and potentially halogen-bonding interactions. The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors. nih.gov Identifying these key interactions is vital for understanding the mechanism of action and for designing more potent and selective derivatives. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes and movements of atoms and molecules over time.

Conformational Analysis and Ligand Dynamics

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution or within a protein binding pocket. acs.orgucl.ac.ukulisboa.pt The flexibility of the propanoic acid chain and the rotational freedom of the phenyl ring can be assessed. Understanding the preferred conformations of the molecule is crucial as it can influence its ability to bind to a target. The presence of the two fluorine atoms can restrict the rotation of the phenyl ring, which can be quantified through dihedral angle analysis in MD simulations.

Protein-Ligand Complex Stability Investigations

Once a protein-ligand complex is predicted by molecular docking, MD simulations can be performed to assess its stability over time. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water at a specific temperature and pressure), researchers can observe whether the ligand remains bound in the active site or dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms can be monitored to evaluate the stability of the complex. A stable complex will typically show low RMSD fluctuations over the course of the simulation. Furthermore, the intermolecular interactions identified in docking can be tracked throughout the simulation to assess their persistence.

In Silico Prediction of Pharmacokinetic and Toxicological Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. jonuns.comresearchgate.netd-nb.infodoaj.org These predictions help in the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the likelihood of late-stage failures in drug development.

Various computational models and software can be used to estimate key ADMET parameters for this compound. Properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes can be predicted. Toxicological endpoints like mutagenicity, carcinogenicity, and hepatotoxicity can also be assessed using quantitative structure-activity relationship (QSAR) models.

Table 2: Predicted ADMET Properties of this compound.

PropertyPredicted ValueMethod/Tool
LogP (o/w)2.8ALOGPS
Aqueous Solubility-3.5 (log mol/L)ESOL
Human Intestinal AbsorptionHighSwissADME
Blood-Brain Barrier PermeationNoSwissADME
CYP2D6 InhibitorNopkCSM
AMES ToxicityNopkCSM
HepatotoxicityLow riskProTox-II

Note: The data in this table is hypothetical and for illustrative purposes only, based on predictions for structurally similar compounds.

Prediction of ADME Parameters (e.g., LogP, TPSA)

A critical early step in drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine its pharmacokinetic profile. nih.gov In silico tools are widely used to predict these parameters, offering a rapid and cost-effective way to assess the drug-likeness of a molecule before committing to synthesis and experimental testing. nih.govmdpi.com

For this compound, several key ADME parameters can be calculated using established computational models. The logarithm of the octanol-water partition coefficient (LogP) is a measure of lipophilicity, which influences a compound's ability to cross cell membranes. nih.gov The topological polar surface area (TPSA) is another important descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. mdpi.com

Publicly available databases, such as PubChem, provide computationally predicted values for these properties. For instance, the predicted XlogP for this compound is 2.2, suggesting a moderate degree of lipophilicity. uni.lu The table below summarizes some of the key predicted ADME and physicochemical properties for this compound.

ParameterPredicted ValueSignificance
Molecular Formula C9H8F2O2Basic chemical identity
Monoisotopic Mass 186.04924 DaPrecise mass for identification
XlogP 2.2Indicates moderate lipophilicity, influencing absorption and distribution. uni.lu
TPSA 37.3 ŲSuggests good potential for oral bioavailability based on polar surface area.
Hydrogen Bond Donors 1Influences solubility and binding interactions.
Hydrogen Bond Acceptors 2Affects solubility and potential for forming hydrogen bonds with biological targets.
Rotatable Bonds 2Relates to conformational flexibility.

These values are computationally predicted and have not been experimentally verified.

In Silico Toxicology (e.g., Phototoxicity, Enzyme Inhibition Profiles)

In silico toxicology methods are crucial for identifying potential safety concerns early in the drug development pipeline, thereby reducing the risk of late-stage failures. ceon.rsjscimedcentral.com These computational models use a molecule's structure to predict its potential to cause various forms of toxicity. nih.gov

For this compound, in silico models could be employed to assess a range of toxicological endpoints. Phototoxicity , the potential for a chemical to become toxic when exposed to light, is a concern for many aromatic compounds. Computational models can predict this liability by analyzing the molecule's electronic properties and its potential to absorb UV radiation and generate reactive oxygen species.

Enzyme inhibition profiles are another critical aspect of toxicology assessment. Unintended inhibition of key metabolic enzymes, such as the cytochrome P450 (CYP) family, can lead to adverse drug-drug interactions. ecust.edu.cn In silico docking and quantitative structure-activity relationship (QSAR) models can predict whether this compound is likely to inhibit specific CYP isoforms. While specific studies on this compound are lacking, general in silico toxicology platforms like admetSAR and TOPKAT can be used to generate predictions for various endpoints, including mutagenicity, carcinogenicity, and organ toxicity. ceon.rsecust.edu.cn

The table below illustrates the types of toxicological predictions that can be generated for a compound like this compound using in silico tools.

Toxicological EndpointPredicted Outcome (Illustrative)Significance
Ames Mutagenicity Non-mutagenicPredicts the likelihood of the compound causing genetic mutations.
Carcinogenicity Non-carcinogenAssesses the potential to cause cancer.
hERG Inhibition Low riskPredicts the potential for cardiac toxicity.
CYP2D6 Inhibition InhibitorSuggests a potential for drug-drug interactions with drugs metabolized by this enzyme.
Skin Sensitization Non-sensitizerPredicts the likelihood of causing an allergic skin reaction.

These are illustrative examples of predictions that can be generated by in silico toxicology software and are not based on published data for this specific compound.

De Novo Design and Virtual Screening Approaches

Beyond property prediction, computational chemistry plays a proactive role in drug discovery through de novo design and virtual screening. biorxiv.orgmdpi.com These techniques are used to identify novel molecules with desired biological activities.

De novo design algorithms build new molecular structures from scratch, piece by piece, within the binding site of a biological target. bakerlab.orgbiorxiv.org If this compound were identified as a fragment that binds to a therapeutic target, de novo design could be used to elaborate on this core structure, adding functional groups to enhance binding affinity and selectivity.

These approaches, while not yet applied to this compound in published research, represent powerful future directions for exploring its therapeutic potential.

Enantiomeric Purity Analysis and Chiral Separation Methodologies

Validation of Chiral Analytical Methods

The validation of a chiral analytical method is a systematic process that demonstrates the method is suitable for its intended purpose. This process is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). For a chiral HPLC method, validation ensures that it can accurately and reliably separate and quantify the enantiomers of 2-(2,6-difluorophenyl)propanoic acid.

Assessment of Selectivity, Sensitivity, and Linearity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components, which in this context are the two enantiomers. For a chiral separation, selectivity is demonstrated by achieving a baseline resolution between the peaks of the (R)- and (S)-enantiomers of this compound. A resolution of greater than 2.0 is generally considered adequate for robust quantification. semanticscholar.org The specificity of the method is confirmed by injecting solutions of the individual enantiomers and the racemic mixture to ensure there are no interfering peaks at the retention times of the analytes. semanticscholar.org Polysaccharide-based chiral stationary phases are often employed for the separation of arylpropionic acid derivatives. nih.gov

Sensitivity of an analytical method describes its ability to detect low concentrations of the analyte. This is particularly important for quantifying the undesired enantiomer as an impurity. Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess linearity, solutions with varying concentrations of the enantiomeric impurity are prepared and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated, with a value of ≥ 0.997 generally indicating good linearity. nih.gov

Table 1: Illustrative Linearity Data for the Quantification of the Undesired Enantiomer

Concentration (µg/mL)Peak Area (arbitrary units)
0.512,540
1.025,150
2.562,800
5.0125,500
7.5188,300
10.0251,000

This table is for illustrative purposes and represents typical data obtained during a linearity assessment.

Precision, Accuracy, and Robustness Studies

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). semanticscholar.org For repeatability, multiple preparations of a sample are analyzed on the same day, while for intermediate precision, the analysis is performed on different days by different analysts or using different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the enantiomeric impurity is spiked into a sample of the pure desired enantiomer. scirp.org The percentage recovery is then calculated. Accuracy studies are typically performed at a minimum of three concentration levels covering the specified range.

Table 2: Example of Precision and Accuracy Results for the Undesired Enantiomer

Concentration LevelRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)Accuracy (% Recovery)
Low≤ 2.0%≤ 3.0%98.0% - 102.0%
Medium≤ 1.5%≤ 2.5%98.5% - 101.5%
High≤ 1.0%≤ 2.0%99.0% - 101.0%

This table presents typical acceptance criteria for precision and accuracy studies in a validated chiral method.

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. tsijournals.com For a chiral HPLC method, these variations might include the flow rate of the mobile phase (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and the composition of the mobile phase (e.g., ±1% variation in the organic modifier). tsijournals.com The resolution between the enantiomeric peaks is a key parameter monitored during robustness studies.

Detection and Quantification Limits for Enantiomeric Impurities

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

These limits are crucial for controlling the level of the unwanted enantiomer in the final product. The LOD and LOQ can be determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for the LOD and 10:1 for the LOQ. tsijournals.com For example, in the analysis of a similar chiral compound, the LOD and LOQ for the undesired enantiomer were found to be 0.2 µg/mL and 0.5 µg/mL, respectively. semanticscholar.orgscirp.org

Bioanalytical Method Development for Biological Matrices

Extraction Techniques from Biological Matrices

A critical initial step in the bioanalytical workflow is the extraction of the analyte of interest from the complex biological matrix, such as plasma, urine, or tissue homogenates. This process aims to remove interfering substances like proteins and salts, and to concentrate the analyte. dmbj.org.rs The choice of extraction technique depends on the physicochemical properties of 2-(2,6-difluorophenyl)propanoic acid, the nature of the biological matrix, and the required sensitivity of the assay.

Liquid-liquid extraction (LLE) is a sample purification technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. oregonstate.edu For the acidic compound this compound, optimization of the pH of the aqueous phase is crucial for efficient extraction. By adjusting the pH to be at least two units below the pKa of the propanoic acid group, the compound will be in its neutral, more hydrophobic form, thereby favoring its partition into the organic solvent.

The selection of an appropriate organic solvent is equally important. A range of solvents with varying polarities would be tested to maximize the recovery of this compound while minimizing the co-extraction of endogenous interferences. Near quantitative recoveries, often around 90%, can be achieved through multiple extraction steps. onlinepharmacytech.info

Table 1: Hypothetical Optimization of LLE Recovery for this compound from Human Plasma

Extraction Solvent pH of Aqueous Phase Mean Recovery (%)
Ethyl Acetate 2.0 92
Diethyl Ether 2.0 88
Methyl tert-Butyl Ether (MTBE) 2.0 95
Dichloromethane 2.0 75
MTBE 3.0 85

This table illustrates a hypothetical optimization process. The data shows that MTBE at a pH of 2.0 provides the highest extraction recovery for the target analyte.

Solid Phase Extraction (SPE) is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties. labmedica.com For the isolation of this compound, a weak anion exchange (WAX) sorbent could be an effective choice. The sorbent would be conditioned and equilibrated, followed by loading of the biological sample. The acidic nature of the analyte would allow it to be retained on the sorbent while neutral and basic impurities are washed away. Elution would be achieved using a solvent that neutralizes the charge on the analyte or the sorbent.

Alternatively, a reversed-phase SPE sorbent, such as C18, could be utilized. nih.gov The sample would be loaded under acidic conditions to ensure the analyte is in its neutral form, promoting retention on the non-polar sorbent. After washing away polar impurities, the analyte would be eluted with an organic solvent like methanol (B129727) or acetonitrile (B52724).

Table 2: Hypothetical SPE Method Development for this compound

SPE Sorbent Conditioning Solvent Wash Solvent Elution Solvent Mean Recovery (%)
Weak Anion Exchange (WAX) Methanol, Water 0.1% Ammonium Hydroxide 2% Formic Acid in Methanol 96
Reversed-Phase (C18) Methanol, Water 5% Methanol in Water (pH 3) Acetonitrile 91

This table presents a hypothetical comparison of different SPE sorbents and conditions for the extraction of the analyte.

Protein precipitation is a straightforward and rapid method for sample clean-up, particularly for plasma and serum samples. nih.gov It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate proteins. nih.govmdpi.com For the analysis of this compound, a simple protein precipitation could be performed by adding a sufficient volume of a cold organic solvent, such as acetonitrile or methanol, to the plasma sample. nih.gov After vortexing and centrifugation, the clear supernatant containing the analyte can be directly injected into the chromatographic system or further processed.

Acid precipitation, using agents like trichloroacetic acid (TCA) or perchloric acid (PCA), is another option. mdpi.com However, the choice of precipitating agent must be carefully considered to avoid potential interference with the subsequent analysis or degradation of the analyte.

Table 3: Comparison of Protein Precipitation Agents for Plasma Sample Preparation

Precipitating Agent Ratio (Agent:Plasma) Analyte Recovery (%) Protein Removal Efficiency (%)
Acetonitrile 3:1 98 95
Methanol 3:1 95 92
Trichloroacetic Acid (10%) 1:2 93 98

This table provides a hypothetical comparison of the effectiveness of different protein precipitation agents.

Quantitative Analysis of this compound and its Metabolites

Following extraction, the quantitative determination of this compound and its metabolites is typically achieved using chromatographic techniques coupled with various detectors.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique, making it the preferred method for the quantification of drugs and their metabolites in biological fluids. dmbj.org.rs The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the parent drug and its metabolites in a single chromatographic run. labmedica.com

For the analysis of this compound, a reversed-phase C18 or phenyl-hexyl column would likely be employed for chromatographic separation. japsonline.com The mobile phase would typically consist of an aqueous component with a pH modifier, such as formic or acetic acid, and an organic component like acetonitrile or methanol. The acidic mobile phase would ensure the protonation of the analyte, leading to good peak shape and retention.

Electrospray ionization (ESI) in negative ion mode would be the probable ionization technique due to the acidic nature of the analyte. The precursor ion (the deprotonated molecule [M-H]⁻) of this compound would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole.

Table 4: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

Parameter Setting
Chromatographic Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 185.04

This table outlines hypothetical optimized parameters for an LC-MS/MS method.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors can also be employed for the quantification of this compound, particularly when high sensitivity is not the primary requirement. pensoft.net

A reversed-phase HPLC method would be developed, similar to the LC part of the LC-MS/MS method. researchgate.net A C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at an acidic pH would provide good separation. pensoft.net UV detection would be suitable due to the presence of the phenyl ring chromophore in the molecule. The detection wavelength would be set at the absorption maximum of the compound, likely around 225 nm, to achieve optimal sensitivity. researchgate.net

For enhanced sensitivity and selectivity, derivatization of the carboxylic acid group with a fluorescent tag could be performed prior to HPLC analysis with a fluorescence detector. nih.gov This approach can significantly lower the limits of detection. nih.gov

Table 5: Hypothetical HPLC-UV Method Validation Parameters

Parameter Result
Linearity Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%

This table presents hypothetical validation data for an HPLC-UV method for this compound.

In-depth Analysis of this compound: A Review of Bioanalytical Methods and Applications

Following a comprehensive search of scientific literature and public databases, it has been determined that there is no specific, publicly available research data concerning the bioanalytical method development, validation, or the application in pharmacokinetic and pharmacodynamic studies for the chemical compound This compound .

The stringent requirements for detailed research findings, including specific data tables for method sensitivity, selectivity, accuracy, precision, matrix effects, stability, and application in pharmacokinetic studies, cannot be met as no published studies were identified for this particular compound.

To produce an article that adheres to the specified outline would necessitate fabricating data, which is contrary to the principles of scientific accuracy and integrity. The information available in the public domain focuses on general methodologies for similar classes of compounds (e.g., other aromatic acids or propanoic acid derivatives) but does not provide the specific quantitative data required for an article solely focused on this compound.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. Should peer-reviewed research on this specific compound become publicly available, the generation of such an article would be feasible.

Toxicology Research and Safety Assessment

In Vitro Toxicology Studies

In vitro studies are essential for the initial screening of a compound's toxic potential at the cellular level. These studies provide valuable information on the mechanisms of toxicity and help to prioritize substances for further testing.

Cytotoxicity Assessments in Cell Lines

Cytotoxicity assays would be conducted to determine the concentration at which 2-(2,6-difluorophenyl)propanoic acid becomes toxic to cells. This is typically evaluated using various cell lines representing different organs and tissues.

Genotoxicity and Mutagenicity Screening

To assess the potential of this compound to cause genetic damage, a battery of genotoxicity and mutagenicity tests would be performed. These assays can detect DNA mutations, chromosomal damage, and other genetic alterations.

Phototoxicity Evaluation

Given that some compounds can become toxic when exposed to light, phototoxicity studies would be necessary. These evaluations would determine if this compound exhibits increased toxicity in the presence of UV or visible light.

In Vivo Toxicology Studies in Preclinical Models

Following in vitro testing, in vivo studies in preclinical models are conducted to understand the systemic effects of the compound in a whole organism. These studies are critical for assessing organ-specific toxicity and for determining safe exposure levels.

Systemic Toxicity Assessment (e.g., organ-specific effects)

Systemic toxicity studies would involve administering this compound to preclinical models to evaluate its effects on various organ systems, such as the liver, kidneys, heart, and nervous system.

Integrated Testing Strategies (ITS) for Risk Assessment

Integrated Testing Strategies (ITS) would be employed to combine data from in vitro, in vivo, and computational methods for a comprehensive risk assessment of this compound. This approach aims to provide a more complete picture of the compound's potential hazards.

Lack of Available Data for Quantitative In Vitro-In Vivo Extrapolation (QIVIVE) of this compound

A comprehensive search of scientific literature and research databases has been conducted to gather information for an article focusing on the Quantitative In Vitro-In Vivo Extrapolation (QIVIVE) for the chemical compound "this compound." The requested article structure included a detailed section on "," with a specific subsection on "Quantitative In Vitro-In Vivo Extrapolation (QIVIVE) for Safety Prediction," complete with data tables and detailed research findings.

Unfortunately, this extensive search did not yield any specific QIVIVE studies or associated data for "this compound." Further investigation into structurally similar compounds, such as other propanoic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs), also failed to provide the specific, detailed quantitative data necessary to populate the requested article format in a scientifically accurate manner.

Quantitative In Vitro-In Vivo Extrapolation is a complex process that involves integrating data from in vitro assays with physiologically based pharmacokinetic (PBPK) modeling to predict the in vivo effects of a chemical in a whole organism. nih.govnih.govresearchgate.netarxiv.orgfrontiersin.org This methodology is crucial in modern toxicology for reducing reliance on animal testing and for providing more relevant predictions for human health risk assessment. nih.govarxiv.org The process requires specific experimental data, including, but not limited to, in vitro concentration-response data, metabolic clearance rates, and plasma protein binding. nih.govnih.gov

While general principles and case studies for other compounds, such as ibuprofen (B1674241) and various environmental chemicals, are available in the literature, these findings cannot be extrapolated to "this compound" without dedicated research on this specific substance. nih.govnih.gov The creation of an article with detailed research findings and data tables, as per the user's request, would necessitate the fabrication of data, which would be scientifically unsound and misleading.

Therefore, due to the absence of published research and data on the QIVIVE of "this compound," it is not possible to generate the requested article while adhering to the principles of scientific accuracy and factual reporting.

常见问题

Q. What are the recommended synthetic routes for 2-(2,6-difluorophenyl)propanoic acid, and how can purity be optimized?

Methodological Answer: A common approach involves catalytic hydrogenation of precursor compounds. For example, (S)-2-amino-3-(2,6-difluorophenyl)propanoic acid was synthesized using 5% Pd/C under 50 psi H₂ in ethanol at 20°C for 24 hours, followed by solvent evaporation and crystallization from ether (yield: 80%) . To optimize purity:

  • Use inert atmospheres (e.g., N₂) to prevent oxidation.
  • Employ gradient recrystallization with polar/non-polar solvent pairs (e.g., ethanol/ether).
  • Monitor reaction progress via TLC or HPLC.

Key Data:

ParameterValueReference
Catalyst5% Pd/C
Reaction Time24 hrs
Yield80%

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Methodological Answer: Essential techniques include:

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on fluorine-proton coupling (e.g., ²JHF splitting in aromatic regions) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass: 172.13 g/mol via HRMS) .
  • Melting Point Analysis : Compare observed values (98–101°C) with literature to assess purity .

Key Data:

PropertyValueReference
Molecular FormulaC₉H₈F₂O₂*
Melting Point98–101°C

*Note: Molecular formula inferred from structural analogs; exact data may vary.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
  • Storage : Store in airtight containers at –20°C, away from ignition sources .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved?

Methodological Answer: For chiral analogs like (S)-2-amino-3-(2,6-difluorophenyl)propanoic acid:

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients.
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze enantiomers .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with standards .

Q. What pharmacological activities are associated with this compound derivatives?

Methodological Answer: Structural analogs like Firategrast (SB-683699) exhibit anti-inflammatory activity by targeting integrins. Research steps include:

  • In Vitro Assays : Measure IC₅₀ values for integrin binding (e.g., α4β1/α4β7 inhibition) .
  • In Vivo Models : Test efficacy in murine colitis or multiple sclerosis models .
  • SAR Studies : Modify fluorine substitution (e.g., 3,5-difluoro vs. 2,6-difluoro) to optimize bioavailability .

Key Data:

CompoundActivityReference
FirategrastIntegrin antagonist (IC₅₀ < 10 nM)

Q. How can stability studies for this compound in formulations be designed?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
  • HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products (e.g., decarboxylation or defluorination) .
  • Kinetic Modeling : Calculate shelf-life using Arrhenius equations under accelerated conditions.

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer: Discrepancies (e.g., 98–101°C vs. 100–102°C) arise from polymorphic forms or impurities. Mitigation steps:

  • DSC/TGA : Identify polymorphs via differential scanning calorimetry .
  • Recrystallization Screening : Test solvents (e.g., water, ethanol) to isolate pure crystalline forms.
  • Elemental Analysis : Verify stoichiometry (C, H, F content) .

Q. How do fluorine substitution patterns influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : 2,6-Difluoro substitution enhances metabolic stability by reducing CYP450 oxidation vs. 3,5-difluoro analogs .
  • Stereoelectronic Profiling : Use DFT calculations to compare C–F bond strengths and charge distribution.
  • Biological Testing : Compare IC₅₀ values of 2,6-difluoro vs. 3,5-difluoro derivatives in target assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-difluorophenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
2-(2,6-difluorophenyl)propanoic Acid

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